(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Catalog No.
S528143
CAS No.
22348-32-9
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

CAS Number

22348-32-9

Product Name

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

IUPAC Name

diphenyl-[(2R)-pyrrolidin-2-yl]methanol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m1/s1

InChI Key

OGCGXUGBDJGFFY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Synonyms

diphenyl-2-pyrrolidinyl-methanol, diphenylprolinol

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.35 g/mol. It appears as a white to faintly yellow crystalline powder, with a melting point of approximately 78 °C . This compound is classified as a diarylmethane and is known for its chiral properties, which contribute to its unique biological activities and applications in organic synthesis.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol acts as a Lewis acid catalyst. The Lewis acidity arises from the vacant orbital on the aluminum atom in the Lewis acid complex formed between the catalyst and a Lewis acid activator like Al(OEt)3. This complex interacts with the carbonyl group of a reactant molecule, activating it towards nucleophilic attack. Due to the chirality of the catalyst, the interaction with one enantiomer of the reactant can be more favorable compared to the other, leading to the selective formation of a specific enantiomer in the product.

The detailed mechanistic pathways for specific reactions catalyzed by (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be found in the literature related to those reactions.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is considered a mild irritant. It can cause skin and eye irritation upon contact.

  • Safety precautions:
    • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
    • Work in a well-ventilated fume hood.
    • Avoid contact

Asymmetric Catalysis

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is primarily valued for its ability to induce asymmetric catalysis. As a chiral catalyst, it can influence the outcome of a chemical reaction, favoring the formation of one specific enantiomer (mirror image) of a product molecule over the other. This characteristic makes it a valuable tool in the synthesis of various optically active compounds, which are crucial in many fields, including:

  • Pharmaceuticals: Many drugs exhibit different biological activities depending on their chirality. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be used to selectively synthesize the desired enantiomer of a drug candidate, potentially improving its efficacy and reducing side effects.
  • Agrochemicals: Similar to pharmaceuticals, some agrochemicals can have different effects depending on their chirality. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be used to synthesize specific enantiomers of herbicides, insecticides, or fungicides, potentially improving their effectiveness and reducing environmental impact.

Specific Applications

Beyond its general use in asymmetric catalysis, (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has been employed in the synthesis of various specific compounds, including:

  • Glycofused tricyclic derivatives: These compounds are being investigated for their potential as diagnostic tools for amyloid β-peptide, which is associated with Alzheimer's disease.
  • Cyclohexene carbaldehyde derivatives: These derivatives have potential applications in the development of new materials and pharmaceuticals.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is primarily utilized in the preparation of oxazaborolidines for the borane-mediated asymmetric reduction of ketones. This reaction is significant in synthetic organic chemistry, particularly for producing chiral alcohols from ketones . The compound can also participate in various coupling reactions, such as those involved in the Suzuki reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .

The compound exhibits notable biological activity, including potential amphetamine-like effects. It has been studied for its interactions with various biological targets, suggesting possible applications in pharmacology and medicinal chemistry . Additionally, its chiral nature allows it to exhibit different biological effects compared to its enantiomers, making it an interesting subject for further research in drug development.

Several methods exist for synthesizing (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Common approaches include:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer.
  • Reduction Reactions: Starting from appropriate precursors, such as ketones or imines, followed by selective reduction to yield the alcohol form.
  • Pyrrolidine Derivatives: The synthesis may involve reactions that create pyrrolidine structures followed by functionalization to introduce diphenyl groups.

These methods highlight the versatility of this compound in synthetic organic chemistry.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has several applications:

  • Organic Synthesis: Used as a chiral auxiliary in various synthetic pathways.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development and research into new therapeutic agents.
  • Catalysis: Employed in asymmetric catalysis due to its ability to influence reaction outcomes based on chirality .

Studies have indicated that (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol interacts with multiple biological systems. Its amphetamine-like effects suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine . Further research into its pharmacodynamics and pharmacokinetics could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. These include:

  • (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: The enantiomer of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, which may exhibit different biological properties.
  • Diphenylprolinol: A related compound that serves as a chiral catalyst in asymmetric synthesis.
  • (R)-1-Diphenylprolinol: Another derivative that is utilized in similar catalytic applications.

Comparison Table

Compound NameStructural CharacteristicsUnique Features
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanolDiarylmethane with pyrrolidine structureExhibits amphetamine-like effects
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanolEnantiomer of (R) formDifferent biological activity
DiphenylprolinolChiral catalyst similar structureUsed extensively in asymmetric synthesis
(R)-1-DiphenylprolinolRelated diphenyl derivativeCatalytic applications

This comparison illustrates the unique aspects of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol within its chemical class and highlights its significance in both synthetic and biological contexts.

XLogP3

2.7

Wikipedia

Diphenylprolinol

Dates

Modify: 2023-08-15

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